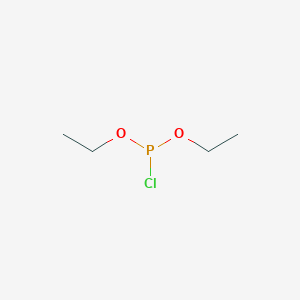

Diethyl chlorophosphite

Overview

Description

Diethyl chlorophosphite (DCP, ClP(O)(OEt)₂) is a chlorinated organophosphorus compound widely used as a reagent in organic synthesis and as a structural mimic of nerve agents like sarin due to its analogous P–O and P–Cl bonds . It is synthesized via the reaction of phosphorus trichloride (PCl₃) with ethanol, followed by controlled chlorination, as described in classical methods . DCP serves as a versatile electrophile in nucleophilic substitution reactions, enabling the formation of phosphonates, phosphates, and heterocyclic compounds . Its applications span fluorescence-based detection of nerve agents , chemoselective reductions , and catalysis in radical-mediated degradation pathways .

Preparation Methods

Diethyl chlorophosphite can be synthesized through several methods:

- One common method involves the reaction of diethyl phosphite with phosphorus trichloride in the presence of a base such as pyridine. The reaction proceeds as follows:

Synthetic Routes: (C2H5O)2P(O)H+PCl3→(C2H5O)2PCl+HCl

Another method involves the chlorination of diethyl phosphite using thionyl chloride or oxalyl chloride .Industrial Production: Industrially, this compound is produced by the chlorination of diethyl phosphite with chlorine gas.

Chemical Reactions Analysis

Diethyl chlorophosphite undergoes various chemical reactions, including:

- It reacts with nucleophiles such as alcohols, amines, and thiols to form corresponding phosphite esters, amides, and thiophosphates. For example:

Substitution Reactions: (C2H5O)2PCl+ROH→(C2H5O)2P(OR)+HCl

Oxidation Reactions: It can be oxidized to diethyl phosphorochloridate using oxidizing agents such as hydrogen peroxide or iodine.

Reduction Reactions: This compound can be reduced to diethyl phosphite using reducing agents like lithium aluminum hydride.

Scientific Research Applications

DCP is widely utilized in the synthesis of organophosphate compounds, which are significant in agriculture as pesticides and herbicides. These compounds act as anticholinesterase agents, inhibiting the enzyme acetylcholinesterase and thereby affecting neurotransmission.

- Mechanism : DCP acts as a phosphorylating agent, facilitating the transfer of phosphate groups to alcohols, amines, and enolates to form phosphoric esters.

- Case Study : Research indicates that DCP can convert ketones to enol phosphates, which can further be transformed into alkenes or coupled with organometallic reagents for synthesis of substituted alkenes .

Analytical Chemistry Applications

This compound is also employed in analytical chemistry for the detection of nerve agents due to its ability to form stable complexes with certain analytes.

- Detection Probes : Recent studies have developed fluorescent probes based on DCP that can detect nerve agent mimics with high sensitivity. For instance, the SWJT-20 probe was designed to respond rapidly to DCP, showing significant colorimetric changes detectable by the naked eye .

- Sensitivity : The detection limit for DCP using these probes is as low as 8.3 nM, which is lower than most existing fluorescent probes .

Versatile Reagent in Organic Synthesis

DCP's reactivity extends beyond phosphorylation; it has been utilized as a reducing agent for converting nitro compounds into amines and other functional groups.

- Functional Group Transformations : DCP has shown effectiveness in converting various oxygenated functional groups such as N-oxides, epoxides, and hydroxylamines into their corresponding amines or other derivatives .

- Chemoselectivity : The compound demonstrates chemoselectivity that allows for multiple conversions on the same molecule under specific conditions .

Safety and Handling Considerations

Given its high toxicity, handling this compound requires stringent safety measures:

- Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats when handling.

- Storage Conditions : Store in a cool, dry place away from moisture and incompatible substances.

Mechanism of Action

The mechanism of action of diethyl chlorophosphite involves its role as a phosphorylating agent. It reacts with nucleophiles to form phosphite esters, which can undergo further chemical transformations. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs

Table 1: Key Structural Analogs of DCP

Reactivity in Nucleophilic Substitutions

DCP exhibits superior electrophilicity compared to its analogs, enabling efficient reactions with nucleophiles like hydroxyl, imino, and pyridine groups in fluorescent probes . For example:

- Diethyl chlorophosphate (ClP(O)(OEt)₂): Less reactive than DCP in phosphonylation reactions due to reduced electrophilicity at phosphorus. In the synthesis of trisphosphonates, DCP successfully reacts with bisphosphonate 9, while diethyl chlorophosphate fails .

- Diethyl phosphorochlorothioate (ClP(S)(OEt)₂): The sulfur atom enhances leaving-group ability, making it more reactive in thio-phosphorylation but less stable in aqueous conditions .

- Methyl dichlorophosphite (Cl₂P(O)(OMe)): The presence of two Cl atoms increases reactivity but compromises stability, limiting its use in multi-step syntheses .

Selectivity in Detection and Environmental Behavior

- Degradation: Under UV/TiO₂, DCP decomposes into non-toxic DEHP (diethyl hydroxyphosphonate) and TEP (triethyl phosphate) , whereas methyl dichlorophosphite releases hazardous intermediates .

Biological Activity

Chemical Structure and Reactivity

Diethyl chlorophosphite has the molecular formula and a molecular weight of approximately 156.55 g/mol. It is characterized by a tetrahedral structure around the phosphorus atom, which is crucial for its reactivity as an electrophile in phosphorylation reactions. The compound is soluble in organic solvents like DMSO and chloroform but reacts vigorously with water, releasing hydrochloric acid and forming diethyl phosphate.

Biological Activity

DCP acts primarily as a cholinesterase inhibitor , which is a mechanism shared with several nerve agents. By inhibiting acetylcholinesterase (AChE), DCP disrupts the breakdown of the neurotransmitter acetylcholine, leading to overstimulation of cholinergic receptors. This can result in symptoms ranging from muscle twitching to respiratory failure.

Table 1: Comparison of Biological Activities of Organophosphorus Compounds

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | AChE inhibition | Toxicity, potential nerve agent mimic |

| Sarin | AChE inhibition | High toxicity, classified as a nerve agent |

| Malathion | AChE inhibition | Insecticide, less toxic to humans |

| Parathion | AChE inhibition | Insecticide, highly toxic |

Detection Methods

Due to its structural similarity to nerve agents such as sarin and soman, DCP has been utilized in the development of various detection methods. Recent studies have focused on creating sensitive probes that can detect DCP in both liquid and vapor forms.

Case Study: SWJT-20 Probe

A notable example is the development of the SWJT-20 probe, which is based on an isophorone fluorophore. This probe exhibits rapid response times (within 2 seconds) to DCP with a detection limit as low as 8.3 nM. The probe operates through colorimetric changes observable under UV light, making it a promising tool for real-time monitoring of DCP levels in various environments .

Table 2: Characteristics of SWJT-20 Probe

| Feature | Description |

|---|---|

| Detection Limit | 8.3 nM |

| Response Time | 2 seconds |

| Color Change | Blue to yellow |

| Application | Detection of DCP vapor |

Toxicological Implications

The toxicity profile of this compound underscores its potential danger when mishandled. As an anticholinesterase agent, exposure can lead to severe health effects. Research indicates that DCP can cause significant cholinergic toxicity similar to that observed with other organophosphates.

Case Study: Toxicity Assessment

In a cohort study assessing the effects of organophosphate exposure on cholinesterase activity, this compound was found to significantly inhibit AChE levels in treated subjects, demonstrating its potential for acute toxicity .

Q & A

Basic Research Questions

Q. What are the critical safety precautions when handling diethyl chlorophosphite in laboratory settings?

this compound is highly moisture-sensitive and reacts violently with water, releasing toxic gases. Key precautions include:

- Conduct reactions under inert atmosphere (e.g., nitrogen or argon) to avoid hydrolysis .

- Use anhydrous solvents and ensure glassware is thoroughly dried.

- Wear appropriate PPE: chemical-resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats. Respiratory protection is required if ventilation is insufficient .

- Store in sealed containers under inert gas, away from heat sources and oxidizing agents .

Q. What is the recommended method for synthesizing this compound, and what are the key reaction parameters?

this compound is synthesized via the reaction of phosphorus trichloride (PCl₃) with ethanol or triethyl phosphite in anhydrous conditions:

- Procedure : Add PCl₃ dropwise to excess ethanol at 0–5°C, followed by refluxing for 2–3 hours. The product is distilled under reduced pressure (56–57.5°C at 30 mmHg) .

- Key parameters : Strict temperature control to prevent side reactions (e.g., oxidation) and use of moisture-free reagents. Yield optimization requires stoichiometric excess of ethanol .

Q. How should this compound be stored to maintain stability and prevent decomposition?

- Store in amber glass bottles under nitrogen or argon to minimize exposure to moisture and oxygen .

- Add stabilizers like hydroquinone (0.1–1% w/w) to inhibit radical-induced decomposition during long-term storage .

- Keep containers in a cool (below 25°C), dry environment, segregated from bases and oxidizers .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing this compound and its reaction products?

- Purity assessment : Use ³¹P NMR to confirm absence of hydrolyzed byproducts (e.g., phosphoric acid derivatives). A sharp singlet at δ ~125 ppm is typical for pure this compound .

- Reaction monitoring : Combine GC-MS or LC-MS with in situ IR spectroscopy to track phosphorylated intermediates and byproducts .

- Elemental analysis : Validate molecular composition (C, H, Cl, P) to ensure synthetic accuracy .

Q. How can researchers optimize reaction conditions when using this compound in phosphorylation reactions?

- Solvent selection : Use aprotic solvents (e.g., THF, dichloromethane) to enhance reactivity with hydroxyl or amine groups. Polar solvents like acetonitrile may accelerate hydrolysis and should be avoided .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., pyridine) to improve reaction rates in esterification or amidation .

- Temperature gradients : For thermally sensitive substrates, employ dropwise addition at 0°C followed by gradual warming to room temperature .

Q. How should contradictory data regarding the reactivity of this compound with different substrates be resolved?

- Comparative studies : Replicate conflicting experiments under controlled conditions (e.g., humidity, solvent purity) to isolate variables. For example, discrepancies in phosphorylation yields may stem from trace water in solvents .

- Computational modeling : Use DFT calculations to predict reactivity trends with substrates (e.g., steric vs. electronic effects) .

- Literature meta-analysis : Cross-reference results with organophosphate class behavior, noting exceptions due to this compound’s unique electrophilicity .

Q. Methodological Notes

- Safety protocols must align with OSHA and ANSI standards, including fume hood use and emergency spill kits .

- Regulatory compliance : Ensure disposal adheres to 40 CFR Part 261 for hazardous waste, with neutralization via controlled hydrolysis (e.g., using sodium bicarbonate) .

- Data reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental sections, including NMR spectra and reproducibility notes .

Properties

IUPAC Name |

chloro(diethoxy)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClO2P/c1-3-6-8(5)7-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHWYSOQHNMOOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060430 | |

| Record name | Phosphorochloridous acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

589-57-1 | |

| Record name | Diethyl chlorophosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl phosphorochloridite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorochloridous acid, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorochloridous acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl chlorophosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PHOSPHOROCHLORIDITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F414S3V8K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.